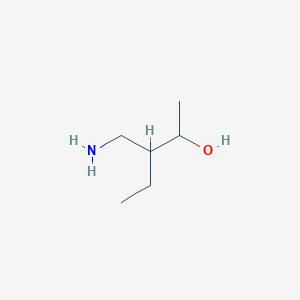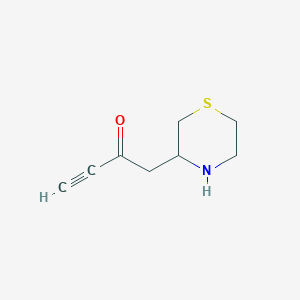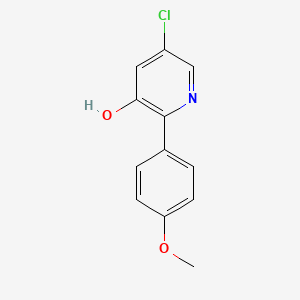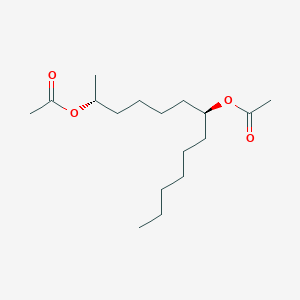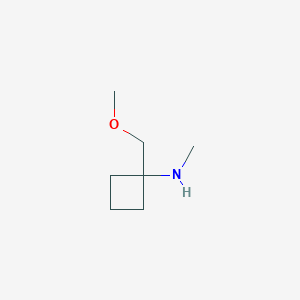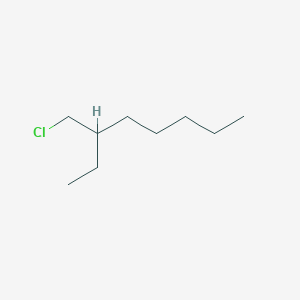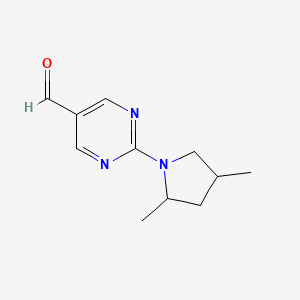
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety.
Méthodes De Préparation
The synthesis of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Analyse Des Réactions Chimiques
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sesamol in the presence of a twofold excess of trifluoroacetic acid leads to the formation of a pyrimidine derivative containing a pyrimidine moiety .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of various biologically active compounds, including those with antioxidative and antibacterial properties . Additionally, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These properties make it a valuable compound for research in pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects, such as antioxidative and antibacterial activities.
Comparaison Avec Des Composés Similaires
2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds share structural similarities but differ in their specific substituents and pharmacological activities. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are known for their acetylcholinesterase inhibitory activities, making them potential candidates for the treatment of Alzheimer’s disease .
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-(2,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-3-9(2)14(6-8)11-12-4-10(7-15)5-13-11/h4-5,7-9H,3,6H2,1-2H3 |
Clé InChI |
SWVOJXKMJXRGFI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C1)C2=NC=C(C=N2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



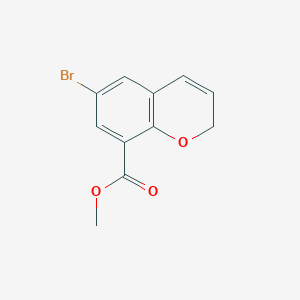
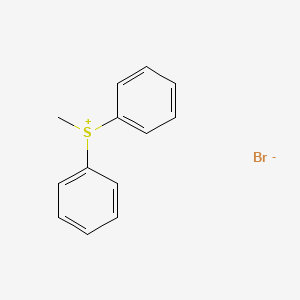
![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
